N-(1-(furan-3-yl)propan-2-yl)-2-methoxyacetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of Xanomeline includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen.Physical And Chemical Properties Analysis
Xanomeline is a yellow crystalline powder with a molecular weight of 337.42 g/mol. Its chemical formula is C21H23NO3. This compound has a melting point of 208-209°C and a solubility of less than 1 mg/mL in water.Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Anti-tuberculosis Activity
Furan derivatives, including N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, have been synthesized through one-pot synthesis methods. These compounds were characterized using single crystal X-ray diffraction and spectroscopic techniques, and their anti-tuberculosis activities were investigated, showing potential medicinal applications (Yuefei Bai et al., 2011).
Chemical Switch in Maillard Reaction
Studies on furan derivatives have revealed their role as chemical switches in the formation of colored Maillard reaction products, providing insights into food chemistry and the complex reactions that occur during food processing and cooking (T. Hofmann, 1998).
Anticancer and Antiangiogenic Activity
Novel 3-arylaminobenzofuran derivatives have been designed and synthesized, showing significant in vitro and in vivo anticancer and antiangiogenic activities. These compounds target the colchicine site on tubulin, indicating their potential as therapeutic agents for cancer treatment (R. Romagnoli et al., 2015).
Potential Applications
New Furan Derivatives from Endophytic Fungus
Research on mangrove-derived endophytic fungi has led to the isolation of new furan derivatives with potential biological activities. These compounds' structures were elucidated using NMR spectroscopy and mass spectrometry, highlighting the diversity and potential utility of natural products from marine sources (Liang-Liang Chen et al., 2017).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Furan derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Furan derivatives are known to have a wide range of biological and pharmacological effects .
Action Environment
The action of furan derivatives can be influenced by various environmental factors .
Future Directions
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(11-10(12)7-13-2)5-9-3-4-14-6-9/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZCJWWRACUDOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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